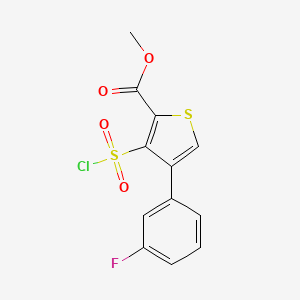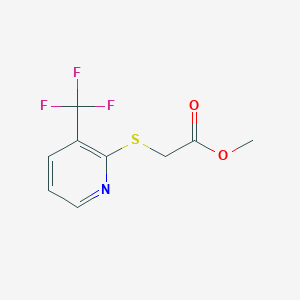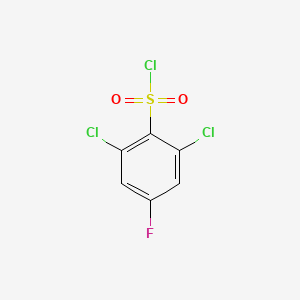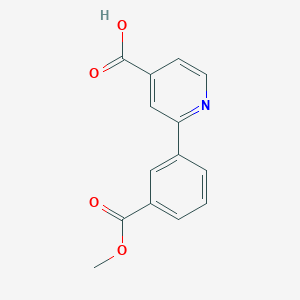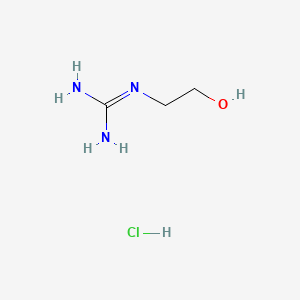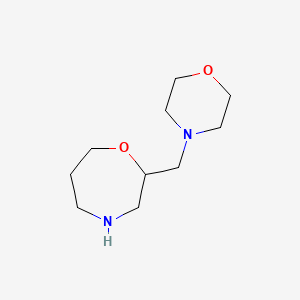
2-(4-Morpholinylmethyl)-1,4-oxazepane
説明
2-(4-Morpholinylmethyl)-1,4-oxazepane is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Polymer-Supported Synthesis of Heterocycles
Polymer-supported syntheses (SPS) provide a versatile approach for creating a wide range of heterocyclic compounds, including those bearing the 1,4-oxazepane scaffold. Research demonstrates the accessibility of diverse compounds with functionalized oxazine scaffolds, indicating the expanding field of stereoselective polymer-supported syntheses of morpholines and their derivatives. This method offers significant advantages in synthetic chemistry, particularly for the efficient and selective generation of complex molecules (Králová et al., 2018).
Oxazoline-Containing Ligands in Asymmetric Catalysis
Compounds featuring the oxazoline moiety, including derivatives of 2-(4-Morpholinylmethyl)-1,4-oxazepane, are highly valued in asymmetric catalysis. Their utilization spans across various metal-catalyzed transformations due to their modular nature and ease of accessibility. These ligands facilitate the synthesis of enantiomerically enriched products, showcasing their broad applicability and significance in medicinal chemistry and material science (Hargaden & Guiry, 2009; Connon et al., 2021).
Biocompatible Polymers
Poly(2-oxazoline)s, related to this compound, are emerging as superior alternatives to polyethylene glycol (PEG) in the biomedical field due to their high synthetic versatility and modularity. These polymers are extensively researched for their potential in creating therapeutic polymer-protein conjugates, highlighting their biocompatibility and functionality in drug delivery systems (Sedláček et al., 2019).
Pharmaceutical Applications of Morpholine Derivatives
Morpholine derivatives, including those based on the 1,4-oxazepane structure, exhibit a broad spectrum of pharmacological activities. Studies underline their significance in designing molecules with diverse therapeutic properties, such as antidepressant, anti-inflammatory, and antitumor activities. The versatility and efficacy of these compounds underscore their importance in drug development and the broader field of medicinal chemistry (Asif & Imran, 2019).
Precision Polymerization Techniques
Recent advancements in polymer science include the precision polymerization of vinylphosphonates and conjugated nitrogen-containing vinyl monomers, leveraging rare earth metal-mediated techniques. These approaches provide a pathway to synthesize polymers with defined structures and functionalities, offering potential applications in material science and engineering (Soller et al., 2016).
生化学分析
Biochemical Properties
2-(4-Morpholinylmethyl)-1,4-oxazepane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with phosphatidylinositol 3’-kinase (PI3K), influencing its activity and downstream signaling pathways . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the Akt signaling pathway, leading to changes in cell proliferation and apoptosis . Additionally, it can alter gene expression profiles by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits PI3K, resulting in decreased phosphorylation of Akt and subsequent downstream effects . This inhibition can lead to reduced cell survival and increased apoptosis in certain cell types.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its efficacy. Studies have shown that it remains stable under certain conditions but may degrade under others, affecting its long-term impact on cellular function . In vitro and in vivo studies have demonstrated that prolonged exposure can lead to cumulative effects on cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Toxic effects at high doses include cellular damage and organ toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported via specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within certain tissues can impact its efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biological effects.
特性
IUPAC Name |
2-(morpholin-4-ylmethyl)-1,4-oxazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-2-11-8-10(14-5-1)9-12-3-6-13-7-4-12/h10-11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEXLGUPZCWPRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(OC1)CN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidine]-4-carboxylic acid](/img/structure/B1463590.png)


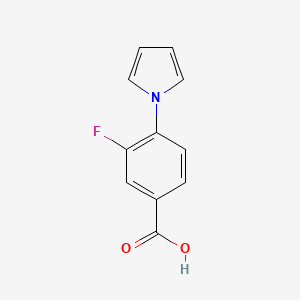
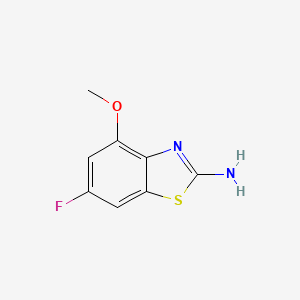

![[(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride](/img/structure/B1463596.png)
